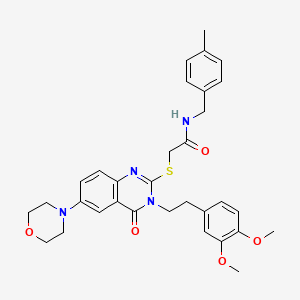

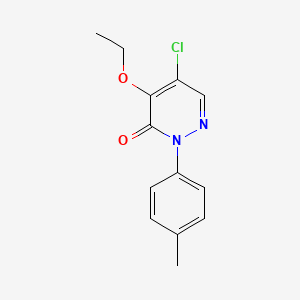

N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based analogs, such as N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The crystal packing of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by C−H···N and N−H···N hydrogen bonds . It was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Chemical Reactions Analysis

In organic chemistry, amides that contain the R−CO−NHR functional group are typically formed when a carboxylic acid reacts with an amine . This is also the case for the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Studies have explored the synthesis of nitrothiophene derivatives, including compounds with similar structural motifs to N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide. These compounds are synthesized for various purposes, including the evaluation of their radiosensitizing properties and as bioreductively activated cytotoxins. The synthesis techniques often involve reactions that introduce nitro groups and other functional groups into thiophene carboxamides, showcasing their chemical versatility and potential for further chemical modifications (Threadgill et al., 1991).

Radiosensitizing and Antitumor Activities

- Research into nitrothiophenes has included their evaluation as radiosensitizers and bioreductively activated cytotoxins. These studies aim to understand how these compounds can enhance the effectiveness of radiotherapy in treating hypoxic cancer cells, although their clinical application may be limited by systemic toxicity at higher doses. This line of research contributes to the development of more effective cancer therapies by identifying compounds that can selectively target tumor cells under low oxygen conditions (Threadgill et al., 1991).

Biological Activities

- The exploration of nitrothiophene derivatives for their potential biological activities is a significant area of interest. These compounds have been studied for their abilities as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can potentiate the effects of chemotherapy and radiotherapy in cancer treatment. The synthesis of thiophenecarboxamides and their evaluation as PARP inhibitors highlight the therapeutic potential of these compounds in oncology (Shinkwin et al., 1999).

Mecanismo De Acción

Target of Action

N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that has been found to have significant biological activity . .

Mode of Action

It is synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction

Biochemical Pathways

It is known that thiophene derivatives, such as this compound, have diverse biological activities and can affect multiple biochemical pathways .

Result of Action

It is known that thiophene derivatives, such as this compound, have diverse biological activities, including antifungal, antibacterial, antioxidant, and anti-inflammatory effects .

Propiedades

IUPAC Name |

N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O4S/c11-5-6-3-4-18-10(6)12-9(14)7-1-2-8(17-7)13(15)16/h1-4H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUNIVOKKUIRCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2701722.png)

![N-(1-cyanocyclohexyl)-2-(3-{[(pyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2701723.png)

![3-(3-methoxypropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2701731.png)

![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2701733.png)

![1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine](/img/structure/B2701737.png)